4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol This compound is characterized by the presence of a benzaldehyde group attached to a 3-hydroxy-3-methylazetidine moiety
Preparation Methods
The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 3-hydroxy-3-methylazetidine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base catalyst and an appropriate solvent. Industrial production methods may involve more advanced techniques such as high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry to ensure the purity and quality of the final product .
Chemical Reactions Analysis
4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzaldehyde group can lead to the formation of benzoic acid derivatives .
Scientific Research Applications
4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-11(14)7-12(8-11)10-4-2-9(6-13)3-5-10/h2-6,14H,7-8H2,1H3 |
InChI Key |
LYHJKBYAALFOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.